2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid
Description
Properties
Molecular Formula |
C14H25NO2 |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[1-(3-methylcyclohexyl)piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C14H25NO2/c1-11-3-2-4-13(9-11)15-7-5-12(6-8-15)10-14(16)17/h11-13H,2-10H2,1H3,(H,16,17) |
InChI Key |
UFZXOEZLTDYDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Piperidine Derivatives
Piperidine derivatives are often synthesized through reactions involving piperidine itself or its precursors. A common method involves the alkylation of piperidine with alkyl halides or other electrophiles. For compounds like 2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid, one might start with a piperidine ring and introduce the 3-methylcyclohexyl group via alkylation.
Hypothetical Synthesis Pathway
Given the lack of specific literature on this compound, a hypothetical synthesis pathway can be proposed based on general organic chemistry principles:
Step 1: Preparation of 3-Methylcyclohexyl Bromide
- This can be achieved by reacting 3-methylcyclohexanol with bromine in the presence of a catalyst like phosphorus tribromide.
Step 2: Alkylation of Piperidine
- React piperidine with 3-methylcyclohexyl bromide in the presence of a base like sodium hydroxide to form the 3-methylcyclohexylpiperidine derivative.
Step 3: Introduction of the Acetic Acid Moiety
- React the piperidine derivative with chloroacetic acid in the presence of a base like triethylamine to introduce the acetic acid group.
Step 4: Hydrolysis
- If necessary, hydrolyze any ester intermediates to obtain the final acetic acid derivative.
Analysis and Purification
Chromatographic Techniques
- Column Chromatography : Use silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) to separate and purify the compound.
- Thin Layer Chromatography (TLC) : Monitor the progress of reactions and purity of the compound using TLC plates with appropriate solvent systems.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use $${}^{1}$$H NMR and $${}^{13}$$C NMR to confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : Confirm the molecular weight and structure using MS techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The piperidin-4-yl acetic acid scaffold is versatile, with modifications on the piperidine nitrogen significantly altering properties. Key analogs include:
Key Observations :
- The 3-methylcyclohexyl group in the target compound introduces steric bulk and hydrophobicity, which may reduce aqueous solubility compared to aryl-substituted analogs (e.g., 9b) but improve membrane permeability .
- BOC-protected analogs (e.g., ) serve as synthetic intermediates, with the BOC group removable under acidic conditions to generate free amines for further derivatization.
Pharmacological and Functional Insights
While biological data for the target compound are absent, analogs exhibit diverse activities:
- sEH Inhibition: Compounds like 9a–9d show potent soluble epoxide hydrolase (sEH) inhibition, with IC50 values correlating with substituent electronics (e.g., cyano groups enhance activity) .
- Antiallergic/Spasmolytic Effects : Diphenylmethylene-substituted analogs demonstrate antiallergic and broncholytic activities, likely due to aromatic interactions with histamine receptors .
- Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit improved metabolic resistance due to fluorine’s electronegativity and small size.
The 3-methylcyclohexyl group in the target compound could modulate sEH inhibition by altering binding pocket access or confer unique pharmacokinetic profiles.
Physicochemical Properties
Calculated molecular weights and solubilities highlight key differences:
*logP values estimated using substituent contributions. The target’s higher logP suggests greater lipophilicity, favoring blood-brain barrier penetration but possibly limiting aqueous solubility .
Biological Activity
2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-methylcyclohexyl group and an acetic acid moiety. Its molecular formula is and it has a molecular weight of approximately 219.34 g/mol.
Research indicates that compounds similar to this compound often interact with various receptors, particularly G protein-coupled receptors (GPCRs). The biological activity can be attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Pharmacological Effects
- Neurotransmitter Modulation : The compound has shown potential in modulating serotonin transporter (SERT) activity, which is crucial for mood regulation and has implications in treating depression and anxiety disorders .
- Anti-inflammatory Properties : Studies suggest that similar piperidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
- Analgesic Activity : Preliminary studies indicate that this compound may possess analgesic properties, potentially useful in pain management therapies .
Case Studies
- Study on SERT Inhibition : A study demonstrated that analogs of this compound effectively inhibited SERT with IC50 values in the low micromolar range. This inhibition correlates with increased serotonin levels in synaptic clefts, suggesting potential antidepressant effects .
- Inflammation Model : In a murine model of inflammation, compounds structurally related to this compound significantly reduced edema and inflammatory markers when administered prior to inflammatory stimuli. This indicates a promising role in the development of anti-inflammatory drugs .
Data Table
Q & A
Q. What are the common synthetic routes for 2-(1-(3-Methylcyclohexyl)piperidin-4-yl)acetic acid, and how are reaction conditions optimized?
The synthesis of piperidine-acetic acid derivatives typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Functionalization of the piperidine ring. For example, alkylation or sulfonylation at the piperidine nitrogen (as seen in structurally related compounds, e.g., {1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid) .
- Step 2 : Introduction of the 3-methylcyclohexyl group via nucleophilic substitution or coupling reactions. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd or Cu) are critical for regioselectivity .
- Step 3 : Acetic acid side-chain attachment through alkylation or carboxylation. Protecting groups (e.g., tert-butoxycarbonyl) may be used to prevent side reactions .
- Optimization : Reaction yields and purity are improved by monitoring intermediates via TLC or HPLC and optimizing stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) .
Q. How is the structural integrity of this compound validated?
Q. What solubility and stability profiles are critical for handling this compound in vitro?
- Solubility : Piperidine-acetic acid derivatives are typically polar but may require DMSO or ethanol for dissolution (e.g., solubility of similar compounds: ~10–50 mM in DMSO) .
- Stability : Store at 2–8°C under inert gas (N) to prevent oxidation. Stability in aqueous buffers depends on pH (avoid strongly acidic/basic conditions) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aryl groups) influence biological activity?
-
Structure-Activity Relationship (SAR) Insights :
-
Methodology : Compare IC values in enzyme assays (e.g., COX-2) and logP measurements to correlate hydrophobicity with activity .
Q. What computational strategies are used to predict target interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., opioid or serotonin receptors). The acetic acid group often participates in hydrogen bonding with catalytic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., root-mean-square deviation <2 Å indicates stable docking) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic cyclohexyl, hydrogen-bond acceptor from acetic acid) .
Q. How can contradictory data on biological activity be resolved?
- Case Example : If one study reports anti-inflammatory activity (IC = 10 µM) while another shows no effect:
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Key Peaks/Data | Interpretation |
|---|---|---|
| H NMR | δ 1.2 (s, 3H, CH) | 3-Methylcyclohexyl group |
| HRMS | m/z 263.1885 [M+H] | Confirms molecular formula |
| HPLC | Retention time = 8.2 min | Purity >95% |
Q. Table 2. Reaction Optimization Checklist
| Parameter | Optimal Range |
|---|---|
| Temperature | 40–60°C (alkylation) |
| Solvent | Dry DMF or THF |
| Catalyst | Pd(OAc) (1–5 mol%) |
| Reaction Time | 12–24 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
